molecular formula C10H16OSi B098484 Trimethyl(p-tolyloxy)silane CAS No. 17902-32-8

Trimethyl(p-tolyloxy)silane

Cat. No. B098484
CAS RN: 17902-32-8
M. Wt: 180.32 g/mol
InChI Key: KWNZPYGXIBVQKX-UHFFFAOYSA-N
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Description

Trimethyl(p-tolyloxy)silane, also known as TMTS, is a popular reagent used in organic chemistry for the synthesis of various compounds. This organosilicon compound is widely used due to its unique properties, including its ability to act as a Lewis acid catalyst and its high reactivity towards nucleophiles.

Mechanism Of Action

Trimethyl(p-tolyloxy)silane acts as a Lewis acid catalyst, meaning it can accept a pair of electrons from a nucleophile. The reaction between Trimethyl(p-tolyloxy)silane and a nucleophile involves the transfer of a methyl group from the silicon atom to the nucleophile, resulting in the formation of a new carbon-silicon bond. This mechanism is known as the silyl ether synthesis.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Trimethyl(p-tolyloxy)silane. However, studies have shown that Trimethyl(p-tolyloxy)silane is relatively non-toxic and does not cause significant adverse effects in laboratory animals.

Advantages And Limitations For Lab Experiments

Trimethyl(p-tolyloxy)silane has several advantages in laboratory experiments, including its high reactivity towards nucleophiles, its ability to act as a Lewis acid catalyst, and its ease of use. However, Trimethyl(p-tolyloxy)silane is highly reactive and can be difficult to handle. It is also sensitive to moisture and air, which can affect its reactivity.

Future Directions

There are several future directions for research on Trimethyl(p-tolyloxy)silane. One area of interest is the development of new synthesis methods for Trimethyl(p-tolyloxy)silane that are more efficient and environmentally friendly. Another area of interest is the use of Trimethyl(p-tolyloxy)silane in the synthesis of new compounds with potential biological activity. Additionally, further studies on the biochemical and physiological effects of Trimethyl(p-tolyloxy)silane are needed to determine its safety and potential uses in medicine.
Conclusion
In conclusion, Trimethyl(p-tolyloxy)silane is a versatile reagent widely used in organic chemistry for various reactions. Its unique properties make it a popular choice for researchers, and its potential uses in medicine make it an exciting area of research. Further studies are needed to fully understand the biochemical and physiological effects of Trimethyl(p-tolyloxy)silane and to develop new synthesis methods for this important reagent.

Scientific Research Applications

Trimethyl(p-tolyloxy)silane is widely used in organic chemistry for various reactions such as the synthesis of ethers, esters, and lactones. It is also used in the preparation of silicon-containing polymers and as a crosslinking agent in the production of silicone rubbers. Trimethyl(p-tolyloxy)silane has been used in the synthesis of natural products such as (+)-discodermolide, a potent antitumor agent.

properties

CAS RN

17902-32-8

Product Name

Trimethyl(p-tolyloxy)silane

Molecular Formula

C10H16OSi

Molecular Weight

180.32 g/mol

IUPAC Name

trimethyl-(4-methylphenoxy)silane

InChI

InChI=1S/C10H16OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3

InChI Key

KWNZPYGXIBVQKX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)O[Si](C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 2 was perfomred with 40 moles each of trimethylchlorosilane and p-cresol. The reactor temperature went to about 122° C. About 7.2 kg/h of trimethyl-p-cresyloxysilane was produced. B.p. 198° C., D.4/20 0.9183.
Quantity
40 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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